2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C11H11ClN2O This compound is characterized by its unique structure, which includes a pyrano[4,3-b]pyridine core with a chloro and dimethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrano ring through a cyclization reaction, typically under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization and Ring-Opening Reactions: The pyrano ring can participate in cyclization or ring-opening reactions, leading to structurally diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[4,3-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its biological activity against certain diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The chloro and dimethyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLGRJHWGRBJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.